molecular formula C17H21Cl2N3O3 B588633 Azasetron-13C,D3 Hydrochloride CAS No. 1329611-23-5

Azasetron-13C,D3 Hydrochloride

Cat. No.: B588633
CAS No.: 1329611-23-5
M. Wt: 390.284
InChI Key: DBMKBKPJYAHLQP-SPZGMPHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azasetron-13C,D3 Hydrochloride is a labelled form of Azasetron Hydrochloride . It is a 5-HT3 receptor antagonist and is used as an antiemetic . The molecular formula is C16¹³CH¹⁸D³Cl²N³O³ and the molecular weight is 390.28 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16¹³CH¹⁸D³Cl²N³O³ . This indicates that it contains carbon, hydrogen, deuterium (a stable isotope of hydrogen), chlorine, nitrogen, and oxygen atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 390.28 . It is available in a neat format . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.

Scientific Research Applications

Synthesis and Chemical Analysis

Azasetron hydrochloride synthesis involves a complex chemical process starting from methyl salicylate, undergoing various chemical reactions to yield the final product. This process indicates its chemical structure and potential for further modification for research purposes (Yuan Zhe, 2006). Additionally, the determination of the main component in active pharmaceutical ingredients of azasetron hydrochloride through HPLC signifies the precision in its chemical analysis, ensuring the quality and purity for research applications (D. Xiaoqin, 2013).

Pharmacokinetics and Bioavailability

Pharmacokinetic studies in rabbits have shed light on azasetron hydrochloride's absorption and elimination rates, crucial for understanding its efficacy and safety in potential therapeutic applications. HPLC methodologies have been developed to measure blood concentrations in vivo, which could inform dosing and administration strategies in clinical settings (X. Wen & Zhang Dan, 2007). The development of sensitive LC-MS/MS methods for azasetron determination in rabbit plasma further supports pharmacokinetic research, enabling accurate and low-level drug detection (G. Lin et al., 2011).

Transdermal Delivery Systems

The exploration of transdermal drug delivery systems for azasetron signifies an innovative approach to improve patient compliance and drug bioavailability. Formulation studies highlight the potential for sustained drug release and enhanced therapeutic outcomes, demonstrating the versatility of azasetron hydrochloride in various delivery platforms (Lin Sun et al., 2012).

Analytical Techniques for Quality Control

Analytical methods have been developed for assessing the quality of azasetron hydrochloride, including the determination of organic volatile impurities and related substances. These methods are essential for ensuring the safety and efficacy of azasetron hydrochloride in research and therapeutic applications, underpinning the importance of rigorous quality control measures (Wang Yan, 2004).

Safety and Hazards

When handling Azasetron-13C,D3 Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Biochemical Analysis

Biochemical Properties

Azasetron-13C,D3 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of neurotransmission and antiemetic responses. It interacts with 5-HT3 receptors, which are a type of serotonin receptor found in the central and peripheral nervous systems. By binding to these receptors, this compound inhibits the action of serotonin, thereby preventing nausea and vomiting. This interaction is crucial in understanding the compound’s role in mitigating the side effects of chemotherapy and other treatments that induce nausea .

Cellular Effects

This compound affects various types of cells, particularly those involved in the gastrointestinal tract and the central nervous system. It influences cell function by modulating cell signaling pathways associated with serotonin. This modulation can lead to changes in gene expression and cellular metabolism, ultimately reducing the emetic response. The compound’s impact on cell signaling pathways is essential for its effectiveness as an antiemetic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to 5-HT3 receptors. This binding inhibits the receptor’s interaction with serotonin, preventing the initiation of the emetic response. Additionally, this compound may influence enzyme activity and gene expression related to serotonin metabolism. By blocking serotonin’s effects at the molecular level, the compound effectively reduces nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effectiveness. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy in inhibiting serotonin receptors. Long-term effects on cellular function have been observed, with sustained inhibition of the emetic response over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses are effective in reducing nausea without significant side effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing the compound’s antiemetic properties while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to serotonin metabolism. It interacts with enzymes and cofactors that regulate serotonin levels, influencing metabolic flux and metabolite levels. The compound’s stable isotope labeling allows researchers to study these pathways in detail, providing insights into its metabolic effects and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its effectiveness. Understanding the transport mechanisms of this compound helps in optimizing its therapeutic use and minimizing potential side effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The precise localization of this compound within cells is essential for its role in modulating serotonin receptors and reducing the emetic response .

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-SPZGMPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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